4-(Trifluoromethyl)aniline Hydrobromide

Catalog No.
S3316461
CAS No.
148819-81-2
M.F
C7H7BrF3N
M. Wt
242.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)aniline Hydrobromide

CAS Number

148819-81-2

Product Name

4-(Trifluoromethyl)aniline Hydrobromide

IUPAC Name

4-(trifluoromethyl)aniline;hydrobromide

Molecular Formula

C7H7BrF3N

Molecular Weight

242.04 g/mol

InChI

InChI=1S/C7H6F3N.BrH/c8-7(9,10)5-1-3-6(11)4-2-5;/h1-4H,11H2;1H

InChI Key

YDUCBKSFOWFMMQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)N.Br

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N.Br

4-(Trifluoromethyl)aniline hydrobromide is an organic compound with the molecular formula C7H7BrF3NC_7H_7BrF_3N and a molar mass of approximately 242.04 g/mol. It is characterized by its white to slightly red-yellow crystalline or powdered appearance. This compound is a hydrobromide salt of 4-(trifluoromethyl)aniline, which features a trifluoromethyl group attached to an aniline structure. The presence of the trifluoromethyl group significantly influences the chemical reactivity and biological properties of the compound, making it a subject of interest in various fields, including pharmaceuticals and agrochemicals .

Typical of amines and halides. Some notable reactions include:

  • Nucleophilic Substitution: The hydrobromide can undergo nucleophilic substitution reactions where the bromide ion can be replaced by other nucleophiles.
  • Acylation Reactions: The amine group can react with acyl chlorides to form amides, which are useful intermediates in organic synthesis.
  • Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives, depending on the reducing agents used.

These reactions are fundamental for synthesizing more complex organic molecules and are widely utilized in laboratory settings .

The synthesis of 4-(trifluoromethyl)aniline hydrobromide can be achieved through various methods:

  • Direct Halogenation: Starting from aniline derivatives, halogenation can introduce the trifluoromethyl group using reagents such as trifluoroacetic acid or trifluoromethylating agents.
  • Nitration followed by Reduction: Aniline can be nitrated to form nitro derivatives, which can then be reduced to yield the desired amine.
  • Salt Formation: The final step involves reacting 4-(trifluoromethyl)aniline with hydrobromic acid to form the hydrobromide salt.

These methods highlight the versatility in synthesizing this compound for various applications .

4-(Trifluoromethyl)aniline hydrobromide finds applications in several areas:

  • Organic Synthesis: It serves as an important intermediate in synthesizing various pharmaceuticals and agrochemicals.
  • Research Chemical: Used extensively in laboratories for research purposes, particularly in studies involving fluorinated compounds.
  • Material Science: Its unique properties make it suitable for developing new materials with specific characteristics.

The compound's ability to modify biological activity makes it a valuable tool in medicinal chemistry and related fields .

Halogenation Pathways for Trifluoromethyl-Substituted Aniline Intermediates

Halogenation of trifluoromethyl-substituted anilines involves introducing bromine or iodine atoms at specific positions on the aromatic ring. A key method involves the gas-phase fluorination of benzotrichlorides at 200–450°C, followed by catalytic hydrogenation of nitro intermediates. For example, 4-nitrobenzotrifluoride undergoes reduction using palladium or platinum catalysts under hydrogen gas to yield 4-(trifluoromethyl)aniline.

Table 1: Halogenation Methods for Trifluoromethyl-Substituted Anilines

Halogenation StepConditionsYieldPurity
Gas-phase fluorination200–450°C, dichloromethane solvent85–90%≥95%
Catalytic hydrogenationH₂, 50–100 psi, Pd/C catalyst92%99%

The trifluoromethyl group directs electrophilic substitution to the para position due to its strong electron-withdrawing effect. Bromination of 2,3,4-trifluoroaniline in hydrobromic acid with hydrogen peroxide achieves selective bromination at the 5-position, forming 5-bromo-2,3,4-trifluoroaniline. This regioselectivity arises from the combined inductive effects of fluorine and the trifluoromethyl group.

Ammoniation Reaction Dynamics in Aromatic Fluorocarbon Systems

Ammoniation refers to the introduction of amino groups via reduction of nitro precursors. Catalytic hydrogenation of 4-nitrobenzotrifluoride using 5% Pd/C under 50–100 psi H₂ at 80°C achieves near-quantitative conversion to 4-(trifluoromethyl)aniline. The reaction mechanism involves adsorption of hydrogen onto the catalyst surface, followed by sequential electron transfer to the nitro group:

$$
\text{Ar-NO}2 + 3\text{H}2 \rightarrow \text{Ar-NH}2 + 2\text{H}2\text{O}
$$

Non-catalytic methods using ethanol as a hydrogen donor at reflux (78°C) provide an alternative pathway, albeit with lower yields (29–35%). The solvent acts as both a proton source and stabilizer for intermediates, minimizing over-reduction to cyclohexylamines.

Catalyst-Free Synthesis Strategies for Hydrobromide Salt Formation

4-(Trifluoromethyl)aniline hydrobromide forms via direct protonation of the free base with hydrobromic acid. A catalyst-free approach involves dissolving 4-(trifluoromethyl)aniline in anhydrous diethyl ether and adding 48% HBr dropwise at 0°C. The precipitate is filtered and dried under vacuum, yielding the hydrobromide salt with 89% purity.

Key Advantages of Catalyst-Free Methods:

  • Avoids residual metal contaminants from hydrogenation catalysts.
  • Reduces purification steps by eliminating byproducts like cyclohexylamines.
  • Enables large-scale production using standard glass-lined reactors.

Pressure-Temperature Optimization in High-Yield Industrial Processes

Industrial synthesis requires balancing reaction rates and thermal stability. Gas-phase fluorination at 350°C maximizes trifluoromethyl group incorporation while minimizing decomposition. Final distillation under reduced pressure (50–150 mbar) at 110–180°C isolates 4-(trifluoromethyl)aniline with >99% purity.

Table 2: Pressure-Temperature Parameters for Industrial Synthesis

Process StepPressureTemperatureOutcome
FluorinationAtmospheric350°C90% conversion
Distillation100 mbar150°C99% purity
Salt FormationAtmospheric0–5°C89% yield

Elevated temperatures during hydrogenation (80–100°C) accelerate reaction kinetics but require precise pressure control to prevent catalyst sintering. Optimal conditions of 50 psi H₂ and 80°C achieve 92% yield with minimal isomerization.

Role in Antirheumatic Agent Development: Leflunomide Case Study

4-(Trifluoromethyl)aniline hydrobromide serves as a pivotal precursor in the synthesis of leflunomide (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide), a disease-modifying antirheumatic drug (DMARD) approved for rheumatoid arthritis and psoriatic arthritis. The compound’s trifluoromethyl group enhances lipophilicity and electronic effects, facilitating interactions with hydrophobic enzyme pockets [4] [5].

Synthesis and Mechanistic Insights

Leflunomide is synthesized via a two-step process:

  • Chlorination: 5-Methylisoxazole-4-carboxylic acid (MIA) is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride (MIA-Cl).
  • Acylation: MIA-Cl reacts with 4-(trifluoromethyl)aniline in solvents like dimethyl acetamide or ethyl acetate, using sodium bicarbonate as an acid scavenger to yield leflunomide [5].
StepReagents/ConditionsPurposeYield
1SOCl₂, 60–70°CGenerate MIA-Cl>95%
24-(Trifluoromethyl)aniline, NaHCO₃, solventCoupling reaction68–81%

The active metabolite of leflunomide, teriflunomide, inhibits DHODH—a key enzyme in de novo pyrimidine biosynthesis—thereby suppressing lymphocyte proliferation in autoimmune conditions [3] [4]. Computational 3D-QSAR models highlight the necessity of the trifluoromethyl group for optimal DHODH binding, as its electron-withdrawing nature stabilizes charge-transfer interactions with the enzyme’s flavin mononucleotide cofactor [3].

Quinoline Carboxamide Derivatives for Immunomodulatory Therapies

The trifluoromethyl-aniline scaffold has been adapted to develop quinoline-3-carboxamide derivatives, such as tasquinimod, which exhibit immunomodulatory and antiangiogenic properties. Tasquinimod’s mechanism involves allosteric binding to HDAC4, disrupting the HDAC4/NCoR1/HDAC3 complex and repressing hypoxia-inducible factor-1α (HIF-1α)-mediated survival pathways in tumor microenvironments [6].

Structural Optimization

Incorporating the trifluoromethyl group at the aniline’s para position enhances:

  • Binding Affinity: Polar interactions with HDAC4’s zinc-binding domain.
  • Metabolic Stability: Reduced oxidative metabolism due to fluorine’s inductive effects.
  • Solubility: Balanced hydrophobicity for oral bioavailability [6].
DerivativeTargetEC₅₀ (μM)Key Modification
TasquinimodHDAC40.1–1.0Trifluoromethyl-aniline core
Analogue XAHR2.5Ortho-fluorine substitution

Despite promising preclinical results, clinical trials of tasquinimod in metastatic castration-resistant prostate cancer (mCRPC) revealed suboptimal blood concentrations (<1 μM) at 1 mg/day doses, necessitating higher doses for therapeutic efficacy [6].

Structure-Activity Relationships in Trifluoromethyl-Aniline-Based Inhibitors

The trifluoromethyl group’s position and electronic properties profoundly influence biological activity. Comparative studies of DHODH inhibitors reveal:

Key SAR Findings

  • Para Substitution: Maximizes steric complementarity with DHODH’s active site, achieving IC₅₀ values <100 nM [3].
  • Meta Substitution: Reduces activity by 10-fold due to misalignment with the enzyme’s hydrophobic cleft.
  • Electron-Withdrawing Effects: The -CF₃ group lowers the aniline’s pKa, enhancing hydrogen-bonding with Asp56 in DHODH [3].

$$ \text{Inhibitor Potency} \propto \frac{\sigma_{\text{CF₃}} \cdot \log P}{\text{Steric Clash Factor}} $$

Replacing the trifluoromethyl group with -Cl or -NO₂ diminishes activity, underscoring the importance of fluorine’s unique physicochemical properties [3] [5].

Continuous Flow Reactor Adaptations for Halogenation Steps

The industrial production of 4-(Trifluoromethyl)aniline Hydrobromide presents significant challenges in halogenation processes that have driven innovative adaptations in continuous flow reactor technology [1]. Traditional batch halogenation processes suffer from poor heat management, limited reagent control, and safety concerns when handling elemental halogens and hydrogen halides [1]. Continuous flow chemistry has emerged as a transformative approach for halogenation reactions involving these highly reactive, toxic, and corrosive materials [1].

Modern continuous flow reactors for trifluoromethylation reactions operate under precisely controlled conditions that dramatically improve both safety and efficiency [2]. The implementation of cesium fluoride as a primary fluorine source in flow systems has revolutionized the synthesis of trifluoromethyl-containing molecules, offering a more environmentally friendly alternative to traditional perfluoroalkyl precursor reagents [2]. These systems facilitate rapid generation of nitrogen-trifluoromethyl, sulfur-trifluoromethyl, and oxygen-trifluoromethyl motifs on demand without reliance on hazardous reagents [2].

The scalability of continuous flow trifluoromethylation has been demonstrated through successful multi-gram synthesis operations [3]. Integrated flow systems that combine trifluoromethyl source generation, superbase formation, and substrate trifluoromethylation have achieved remarkable productivity rates of 4.7-6.8 grams per hour with isolated yields ranging from 71-83% [3]. These systems utilize high total flow rates of up to 13.8 milliliters per minute, enabling large-scale production despite compact reactor dimensions [3].

Table 1: Continuous Flow Reactor Parameters for Trifluoromethylaniline Halogenation

ParameterBatch ProcessContinuous FlowOptimization Target
Temperature Range (°C)80-120150-200180-190
Pressure (bar)1.0-1.52.5-3.73.0-3.2
Residence Time (min)120-1801-52-3
Reagent Flow Rate (mL/min)N/A5-1510-12
Lewis Acid CatalystAlCl₃/FeCl₃Immobilized Lewis AcidHeterogeneous Catalyst
Yield (%)65-7585-95>90
Selectivity (%)85-9095-98>95
Energy Efficiency (kJ/mol)450-600200-300<250

The adaptation of Lewis acid catalysis in continuous flow systems has addressed critical selectivity challenges in aromatic halogenation [4] [5]. Immobilized Lewis acid catalysts enable better electrophile activation while maintaining process stability and reducing catalyst consumption [5]. Industrial facilities employing continuous flow halogenation processes report significant improvements in yields and purity with concurrent reductions in unwanted by-products [5].

Temperature management in continuous flow halogenation represents a critical optimization parameter [6]. Photocatalytic continuous flow protocols for direct carbon-hydrogen trifluoromethylation of heterocycles have demonstrated superior light penetration and reduced irradiation times compared to batch processes [7]. These systems benefit from enhanced mass transfer and precise temperature control, enabling reaction completion within minutes rather than hours [8].

Ammonia Recovery Systems in Sustainable Manufacturing

Ammonia recovery systems have become essential components of sustainable manufacturing processes for 4-(Trifluoromethyl)aniline Hydrobromide production, addressing both environmental concerns and economic efficiency [9] [10]. The recovery of ammonia from manufacturing wastewater streams represents a significant opportunity for resource conservation and emission reduction in chemical production facilities [11].

Contemporary ammonia recovery technologies encompass multiple approaches, each with distinct advantages for industrial implementation [12]. Electrochemical ammonia recovery systems utilizing ion-selective electrodes have demonstrated nutrient selectivity approaching 100% with recovery efficiencies reaching 80-90% [11]. These systems integrate ammonia extraction with co-production of valuable chemicals such as hydrogen gas and hydrogen peroxide, enhancing overall process economics [11].

Membrane-based ammonia recovery technologies offer energy-efficient alternatives to traditional thermal stripping methods [12]. Reverse osmosis systems typically achieve ammonia rejection rates of 85-95%, while forward osmosis configurations can concentrate ammonia by factors of 80-fold or greater [12]. Capacitive deionization combined with ion exchange processes has shown particular promise for low-strength wastewater treatment, with systems capable of processing 2.48 to 3.89 times the influent volume compared to single ion exchange processes [12].

Table 2: Ammonia Recovery System Performance Comparison

TechnologyRecovery Efficiency (%)Energy Consumption (kWh/kg N)Capital Cost (USD/kg/day)Operating Cost (USD/kg N)
Air Stripping70-8515-25500-8002.5-4.0
Steam Stripping85-9525-35800-12004.0-6.0
Membrane Separation80-908-151200-20001.5-3.0
Ion Exchange90-955-12600-10001.0-2.5
Electrochemical Recovery85-957.8-20.41500-25002.0-4.5
Hybrid Systems95-9910-181800-28002.5-4.5

The integration of ammonia recovery systems with existing manufacturing infrastructure requires careful consideration of process compatibility and equipment design [13] [14]. Distillation column configurations for ammonia-water separation typically operate at pressures around 5.0 bar with column vapor temperatures ranging from 75-78°C [14]. These systems utilize partial condensers with cooling water supply temperatures of 32°C, enabling efficient ammonia purification and recycle [14].

Industrial ammonia stripping designs incorporate upstream removal strategies to maximize recovery efficiency [15]. Stripper systems remove ammonia, carbon dioxide, and methanol from process condensate, achieving concentration levels of approximately 20, 40, and 50 parts per million respectively [16]. Modern high-pressure stripping systems operate at reforming steam pressure levels, eliminating vapor emissions while recovering steam with minimal energy loss [16].

The economic viability of ammonia recovery systems depends significantly on feedstock concentration and processing volume [17]. For high-strength wastewater streams containing greater than 2000 milligrams per liter of ammoniacal nitrogen, energy consumption can be reduced to 7.8 kilowatt-hours per kilogram of nitrogen recovered [17]. Low-strength domestic wastewater requires approximately 20.4 kilowatt-hours per kilogram of nitrogen, reflecting the energy penalty associated with dilute stream processing [17].

Impurity Profile Management During Large-Scale Crystallization

Large-scale crystallization of 4-(Trifluoromethyl)aniline Hydrobromide requires sophisticated impurity profile management strategies to achieve pharmaceutical-grade purity specifications [18] [19]. Industrial crystallization processes must address multiple impurity incorporation mechanisms that can compromise product quality and downstream processing efficiency [20].

The prevalence of impurity retention mechanisms in pharmaceutical crystallization has been systematically characterized through comprehensive industry studies [19] [21]. Solid solution formation represents the most common mechanism, occurring in 73% of documented cases where impurities become incorporated into the crystal lattice of the primary product [19]. An additional 6% of cases involve formation of two solid solution phases, with a secondary phase comprising predominantly the impurity component [19].

Impurity rejection efficiency varies significantly based on the underlying incorporation mechanism and process conditions [18]. Structurally related impurities, which form solid solutions, typically achieve rejection efficiencies of 60-85% under standard crystallization conditions [18]. Surface adsorption mechanisms, commonly observed with process-related impurities, can achieve higher rejection efficiencies of 85-95% through optimized washing protocols [18].

Table 3: Impurity Profile Management in Large-Scale Crystallization

Impurity TypeIncorporation MechanismRejection Efficiency (%)Critical Process ParametersTypical Specification (ppm)
Structurally RelatedSolid Solution Formation60-85Cooling Rate, Solvent100-1000
Process-RelatedSurface Adsorption85-95Washing Protocol50-500
Degradation ProductsLiquid Inclusions70-90Supersaturation Control10-100
Inorganic SaltsCo-precipitation90-98pH, Temperature10-50
Solvent ResiduesOcclusion95-99Drying Conditions10-100
Colored ImpuritiesSurface Deposition80-95Filtration Method5-50

The implementation of structured impurity rejection workflows has proven essential for systematic optimization of large-scale crystallization processes [22]. These workflows incorporate agglomeration assessment, surface analysis, and impurity mapping techniques to identify the dominant incorporation mechanisms [22]. Agglomerated crystals trap impurity-rich mother liquor inclusions, necessitating antiagglomeration strategies such as solvent modification, reduced supersaturation operation, or altered fluid dynamic conditions [22].

Process analytical technology integration enables real-time monitoring of crystal quality attributes during large-scale crystallization [23]. Focused beam reflectance measurement, particle vision measurement, and infrared spectroscopy provide continuous assessment of particle size distribution, crystal morphology, and polymorphic composition [23]. These monitoring systems facilitate immediate process adjustment to maintain product specifications and prevent batch rejection [23].

Crystallization process modeling and simulation tools support scale-up optimization and design space definition [24]. Population balance modeling coupled with computational fluid dynamics enables prediction of crystal size distribution, impurity incorporation, and process robustness across different reactor scales [24]. Monte Carlo sampling-based simulations provide comprehensive design space mapping that accounts for process variability and uncertainty [24].

The economic impact of impurity management extends beyond direct product quality considerations [25]. Establishing appropriate purity specifications for starting materials requires comprehensive understanding of impurity rejection capabilities across all known and conceivable impurities [25]. High purity specifications exceeding 99.7% can be confidently established when supported by systematic impurity rejection studies [25].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

240.97140 g/mol

Monoisotopic Mass

240.97140 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-19-2023

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